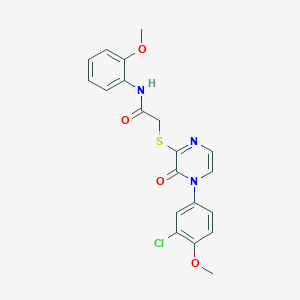
4-(2-溴-4-氯苯氧基)环己-1-胺
货号 B2989426
CAS 编号:
1343159-83-0
分子量: 304.61
InChI 键: BJLILVAILUADPE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of 4-(2-Bromo-4-chlorophenoxy)cyclohexan-1-amine consists of a cyclohexane ring attached to an amine group and a phenyl ring. The phenyl ring is substituted with bromo and chloro groups .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(2-Bromo-4-chlorophenoxy)cyclohexan-1-amine include its molecular formula (C12H15BrClNO), molecular weight (304.61), and mono-isotopic mass (303.002533 Da) . Additional properties such as melting point, boiling point, and density can be found .科学研究应用
卡宾催化的 α-碳胺化
使用环己二烯-1,2-二亚胺作为胺化试剂,对氯醛进行卡宾催化的 α-碳胺化,得到旋光富集的二氢喹喔啉,二氢喹喔啉是天然产物和合成生物活性分子的核心结构 (黄若言等,2019 年)。
4-硅杂环己-1-酮的合成
从 MeSi(OMe)3 和 PhSi(OMe)3 开始合成 4-硅杂环己-1-酮和 (4-硅杂环己-1-基)胺,得到具有多功能 Si- 和 C-官能团的化合物,代表了进一步合成的构建模块 (M. Fischer 等人,2014 年)。
环烷基亚烷基酯的螺环氮杂环丁烷化
在高压下用伯胺对环烷基亚烷基酯进行螺环氮杂环丁烷化,得到产率良好的螺环氮杂环丁烷,展示了新型环加成反应的潜力 (A. Y. Rulev 等人,2001 年)。
用恶唑烷酮进行亲电胺化
用恶唑烷酮进行亲电胺化可以合成广泛的含氮化合物,包括偶氮、肼、二氮杂环丁烷和氨基二羧酸衍生物,展示了恶唑烷酮在合成化学中的多功能性 (Siegfried Andreae 等人,1991 年)。
属性
IUPAC Name |
4-(2-bromo-4-chlorophenoxy)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClNO/c13-11-7-8(14)1-6-12(11)16-10-4-2-9(15)3-5-10/h1,6-7,9-10H,2-5,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLILVAILUADPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-4-chlorophenoxy)cyclohexan-1-amine | |
CAS RN |
1343159-83-0 |
Source


|
| Record name | 4-(2-bromo-4-chlorophenoxy)cyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看

![3-benzyl-8-(4-methoxybenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989344.png)
![8-(3-((4-fluorophenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989345.png)


![N-(4-ethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2989350.png)

![(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/no-structure.png)

![N-[bis(methylsulfanyl)methylidene]-4-chlorobenzene-1-sulfonamide](/img/structure/B2989358.png)


![1-(3-methoxyphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2989363.png)

